

## RXDX-106: A Promising Immunotherapy in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive analysis of preclinical data reveals that the novel TAM (TYRO3, AXL, MER) and c-Met kinase inhibitor, RXDX-106, demonstrates significantly enhanced anti-tumor efficacy when used in combination with checkpoint inhibitors compared to its activity as a monotherapy. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols supporting these findings, tailored for researchers, scientists, and drug development professionals.

## Enhanced Anti-Tumor Efficacy with Combination Therapy

Preclinical studies in syngeneic mouse models have consistently shown that while RXDX-106 monotherapy possesses notable anti-tumor activity, its combination with an anti-PD-1 antibody leads to a more robust and durable anti-cancer response. The following tables summarize the key quantitative data from these studies.

## Table 1: Comparative Efficacy in MC38 Syngeneic Mouse Model



| Treatment Group       | Tumor Growth Inhibition<br>(TGI)               | Key Observations                                                                                   |
|-----------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Vehicle Control       | -                                              | Uninhibited tumor growth.                                                                          |
| RXDX-106 Monotherapy  | 61% in immunocompetent mice[1]                 | Efficacy is dependent on a functional immune system, with only 22% TGI in immunodeficient mice[1]. |
| Anti-PD-1 Monotherapy | Modest effect on tumor growth. [2]             | -                                                                                                  |
| RXDX-106 + Anti-PD-1  | Significantly enhanced TGI and survival.[3][4] | Combination therapy leads to a significant decrease in tumor volume and weight.                    |

**Table 2: Modulation of the Tumor Microenvironment** 

| Immune Cell Population                | RXDX-106 Monotherapy                                               | RXDX-106 + Anti-PD-1                                     |
|---------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------|
| Tumor-Infiltrating Leukocytes (CD45+) | Increased infiltration.                                            | Further increased infiltration.                          |
| M1-Polarized Macrophages              | Increased presence, indicating a shift to an anti-tumor phenotype. | Enhanced M1 polarization.                                |
| Natural Killer (NK) Cells             | Activation of NK cells.                                            | Potentiated NK cell activity.                            |
| CD8+ T Cells                          | Proportional increase in intratumoral CD8+ T cells.                | Significant increase in tumor-infiltrating CD8+ T cells. |
| IFNy Production                       | Increased, indicating enhanced T-cell function.                    | Markedly elevated IFNγ levels.                           |

# Mechanism of Action: Reversing Immune Suppression



RXDX-106 functions as a potent and selective inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-Met. In the tumor microenvironment, TAM kinases are key negative regulators of the innate immune response, contributing to the evasion of cancer cells from immune surveillance. By inhibiting these kinases, RXDX-106 reverses this immunosuppression.

The inhibition of TAM kinases on myeloid cells, such as macrophages and dendritic cells, leads to their activation and a shift towards an anti-tumor M1 macrophage phenotype. This, in turn, promotes the activation of natural killer (NK) cells and enhances the recruitment and function of cytotoxic CD8+ T cells within the tumor. The combination with an anti-PD-1 antibody further unleashes the anti-tumor potential of these newly activated T cells, resulting in a synergistic therapeutic effect.



Click to download full resolution via product page

**Caption:** Proposed signaling pathway of RXDX-106 in the tumor microenvironment.



### **Experimental Protocols**

The following is a summary of the key experimental protocols used to evaluate the efficacy of RXDX-106.

### **Syngeneic Mouse Models**

- Cell Lines: Murine colon adenocarcinoma MC38, renal cell carcinoma Renca, and mammary carcinoma EMT6 cells were utilized.
- Animals: C57BL/6 or BALB/c mice (immunocompetent) and athymic nude mice (immunodeficient) were used.
- Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.
   Treatment was initiated when tumors reached a predetermined size (e.g., ~200 mm³ for MC38).

#### **Dosing and Administration**

- RXDX-106: Administered orally, daily, at doses ranging from 1 to 60 mg/kg.
- Anti-PD-1 Antibody: Administered intraperitoneally.
- Combination Therapy: RXDX-106 was administered daily, and the anti-PD-1 antibody was given on a specified schedule (e.g., twice weekly).

### **Efficacy Assessment**

- Tumor Growth: Tumor volume was measured regularly using calipers. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
- Survival: Animals were monitored for survival, and Kaplan-Meier survival curves were generated.

#### **Immunophenotyping**

 Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g.,



CD45, CD8, F4/80, CD11c, NKp46) to quantify the immune cell populations within the tumor microenvironment.

• RNA Sequencing and Protein Analysis: Whole tumor lysates were analyzed to assess changes in gene and protein expression related to immune function.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. TAM Receptor Inhibition—Implications for Cancer and the Immune System PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RXDX-106: A Promising Immunotherapy in Combination with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384013#rxdx-106-efficacy-in-combination-with-checkpoint-inhibitors-vs-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com